molecular formula C11H15N2O2+ B14367079 4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium CAS No. 92072-16-7

4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium

Cat. No.: B14367079
CAS No.: 92072-16-7
M. Wt: 207.25 g/mol
InChI Key: HQQATPRZKOGTJF-UHFFFAOYSA-O
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Description

4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxyimino group attached to an acetyl moiety, which is further linked to a trimethylanilinium group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium typically involves the reaction of an appropriate aniline derivative with hydroxylamine and an acetylating agent. One common method includes the following steps:

    Nitration: The starting aniline derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Acetylation: The amino group is acetylated using an acetylating agent such as acetic anhydride.

    Oximation: The acetylated product is treated with hydroxylamine to form the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps as described above. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to an amino group.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The trimethylanilinium group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Hydroxyimino)acetyl]aniline
  • N,N,N-trimethylanilinium chloride
  • 4-[(Hydroxyimino)acetyl]-N-methylaniline

Uniqueness

4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the hydroxyimino and trimethylanilinium groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

92072-16-7

Molecular Formula

C11H15N2O2+

Molecular Weight

207.25 g/mol

IUPAC Name

[4-(2-hydroxyiminoacetyl)phenyl]-trimethylazanium

InChI

InChI=1S/C11H14N2O2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12-15/h4-8H,1-3H3/p+1

InChI Key

HQQATPRZKOGTJF-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C(=O)C=NO

Origin of Product

United States

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